![molecular formula C13H17NO3 B14257605 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde CAS No. 220090-92-6](/img/structure/B14257605.png)
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a hydroxy group, a methyl group, and a morpholin-4-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde typically involves the reaction of 2-Hydroxy-5-methylbenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solution under reflux conditions for about an hour. The resulting solution is then left to crystallize, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxy and methyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products
Oxidation: 2-Hydroxy-5-methylbenzoic acid.
Reduction: 2-Hydroxy-5-methylbenzyl alcohol.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and morpholin-4-ylmethyl groups may play a role in its biological activity by facilitating interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Similar structure but lacks the morpholin-4-ylmethyl group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure with a methoxy group instead of a methyl group.
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine: Contains a morpholin-4-yl group but has a pyridine ring instead of a benzaldehyde core .
Uniqueness
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is unique due to the presence of both the hydroxy and morpholin-4-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
220090-92-6 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-hydroxy-5-methyl-3-(morpholin-4-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C13H17NO3/c1-10-6-11(13(16)12(7-10)9-15)8-14-2-4-17-5-3-14/h6-7,9,16H,2-5,8H2,1H3 |
Clé InChI |
WKIIOSJTGLRQBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C=O)O)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


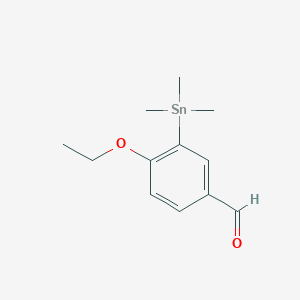
![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)

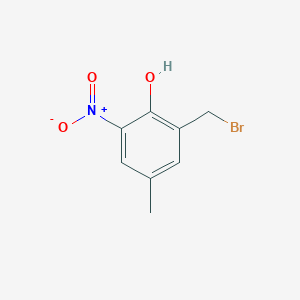
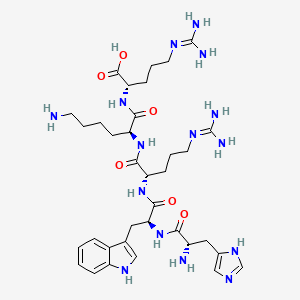
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)

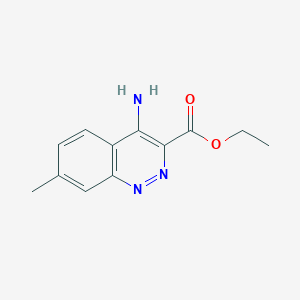
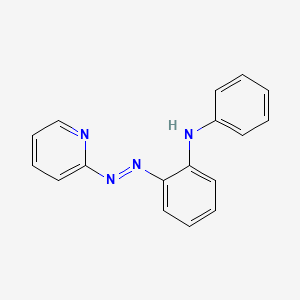
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
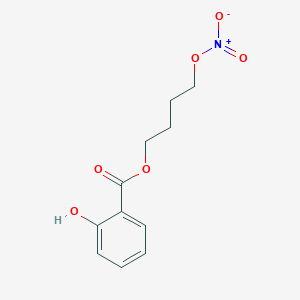
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
